Hdac2-IN-1 Demonstrates Validated Brain Penetration vs. Santacruzamate A and UF010
Hdac2-IN-1 achieves a brain-to-plasma unbound partition coefficient (Kp,uu) of 0.36 in C57BL/6 mice following a 30-100 mg/kg oral dose . This quantifies its ability to cross the blood-brain barrier and engage CNS targets. In contrast, publicly available technical data for the highly potent HDAC2 inhibitor Santacruzamate A (IC50 = 119 pM) and the class I inhibitor UF010 (HDAC2 IC50 = 0.1 nM) do not include reported brain penetration metrics or in vivo CNS exposure data .
| Evidence Dimension | Brain Penetration (Unbound Partition Coefficient, Kp,uu) |
|---|---|
| Target Compound Data | Kp,uu = 0.36 |
| Comparator Or Baseline | Santacruzamate A: Not reported; UF010: Not reported |
| Quantified Difference | Unique reported CNS exposure metric within this comparator set |
| Conditions | Male C57BL/6 mice, oral administration (30 or 100 mg/kg), 4 h post-dose |
Why This Matters
For CNS-targeted research, validated brain exposure is a non-negotiable procurement criterion; Hdac2-IN-1 provides quantifiable evidence of BBB penetration where other potent HDAC2 inhibitors lack this critical data.
